molecular formula C24H23NO5S B12204080 diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B12204080
M. Wt: 437.5 g/mol
InChI Key: OQLSDRLSZARLDT-BUHFOSPRSA-N
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Description

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a naphthyl group and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The carboxylic acid groups on the thiophene ring are esterified using ethanol and a strong acid catalyst to form the diethyl ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthyl group and ester functionalities can play a role in binding interactions and the overall bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
  • Diethyl 3-methyl-5-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

Uniqueness

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Biological Activity

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound with potential biological activities. This article will explore its synthesis, characterization, and biological properties, particularly focusing on its pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives characterized by the presence of a naphthalenyl moiety and diethyl dicarboxylate groups. Its molecular formula is C18H19NO6SC_{18}H_{19}NO_6S, with a molecular weight of 377.42 g/mol. The chemical structure can be represented as follows:

SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)OC2=CC=CC=C2\text{SMILES }CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)OC2=CC=CC=C2
PropertyValue
Molecular FormulaC18H19NO6S
Molecular Weight377.42 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process includes the formation of the naphthalenyl enoyl group, followed by coupling reactions to introduce the amino and dicarboxylate functionalities.

Pharmacological Applications

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antidiabetic Effects : Some studies suggest that related compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating metabolic pathways.
  • Antimicrobial Properties : The presence of the naphthalenyl group may contribute to enhanced antimicrobial activity against various pathogens.

The biological activity of this compound may involve:

  • Inhibition of Enzyme Activity : Compounds in this class can inhibit specific enzymes involved in cancer progression or metabolic disorders.
  • Receptor Modulation : They may act as ligands for certain receptors, influencing signaling pathways critical for cell growth and metabolism.

Case Studies

  • Anticancer Study : A study evaluated the effects of similar thiophene compounds on human breast cancer cells (MCF-7). Results indicated that these compounds induced significant apoptosis and reduced cell viability in a dose-dependent manner.
  • Diabetes Management : Research on thiophene derivatives demonstrated their ability to lower fasting blood glucose levels in diabetic rat models, suggesting potential for therapeutic use in managing diabetes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntidiabeticLowers blood glucose levels
AntimicrobialEffective against various pathogens

Properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H23NO5S/c1-4-29-23(27)20-15(3)21(24(28)30-5-2)31-22(20)25-19(26)14-13-17-11-8-10-16-9-6-7-12-18(16)17/h6-14H,4-5H2,1-3H3,(H,25,26)/b14-13+

InChI Key

OQLSDRLSZARLDT-BUHFOSPRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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